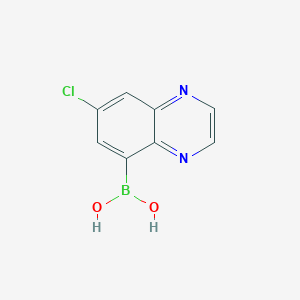

(7-Chloroquinoxalin-5-yl)boronic acid

Description

(7-Chloroquinoxalin-5-yl)boronic acid is a heterocyclic boronic acid derivative characterized by a quinoxaline backbone substituted with a chlorine atom at the 7-position and a boronic acid group at the 5-position. Quinoxaline, a bicyclic aromatic system with two nitrogen atoms, imparts unique electronic properties to the compound, influencing its reactivity and binding affinity. Boronic acids are widely employed in Suzuki-Miyaura cross-coupling reactions, materials science, and biomedical applications due to their ability to form reversible covalent bonds with diols and nucleophiles .

Synthesis: The compound is synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous procedures for heteroaryl chlorides. For example, coupling a chloroquinoxaline precursor with a boronic acid/ester under Suzuki-Miyaura conditions (Pd(OAc)₂, biphenyl phosphine ligand, K₃PO₄, dioxane/H₂O at 105°C) yields the target boronic acid .

Properties

IUPAC Name |

(7-chloroquinoxalin-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BClN2O2/c10-5-3-6(9(13)14)8-7(4-5)11-1-2-12-8/h1-4,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAGQNALNWQXMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC2=NC=CN=C12)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Electronic Properties

The chlorine substituent and quinoxaline backbone distinguish (7-Chloroquinoxalin-5-yl)boronic acid from other aryl boronic acids. Key structural analogs include:

Electronic Effects :

- The electron-withdrawing chlorine atom in this compound lowers its pKa compared to unsubstituted phenyl boronic acids (pKa ~8.9) . Based on fluoro-substituted analogs, the pKa is estimated to be ~8.2, enhancing its reactivity at physiological pH .

- In contrast, 4-nitrophenyl boronic acid (pKa ~8.9) exhibits slower reactivity in H₂O₂-mediated oxidation due to resonance stabilization of the boronate anion .

Physicochemical Properties

pKa and Solubility :

*Estimated based on substituent effects.

Stability :

- Boronic acids with electron-withdrawing groups (e.g., Cl, NO₂) show faster protodeboronation under basic conditions. For example, 4-nitrophenyl boronic acid undergoes rapid oxidation to 4-nitrophenol at pH 11 .

Reactivity in Cross-Coupling and Ester Formation

Suzuki-Miyaura Coupling Efficiency: this compound participates in Pd-catalyzed couplings, similar to (2-Chloroquinolin-7-yl)boronic acid (discontinued, per ). Heteroaryl boronic acids generally exhibit lower yields compared to phenyl analogs due to steric hindrance and electronic deactivation .

Boronate Ester Formation :

Key Insights :

- Chlorinated heterocycles may enhance target specificity due to increased lipophilicity and membrane permeability.

- Phenyl boronic acid derivatives are less potent in antiproliferative assays compared to polycyclic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.